molecular formula C18H18ClN3O2S B12275158 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B12275158
M. Wt: 375.9 g/mol
InChI Key: HRDMICXXFCOVMJ-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the chlorobenzene moiety. Common reagents used in these reactions include chlorosulfonic acid, aniline derivatives, and pyrazole precursors. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The chlorine atom in the chlorobenzene moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the pyrazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

2-chloro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H18ClN3O2S/c1-22-13-16(12-20-22)15-8-6-14(7-9-15)10-11-21-25(23,24)18-5-3-2-4-17(18)19/h2-9,12-13,21H,10-11H2,1H3

InChI Key

HRDMICXXFCOVMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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